8-Fluoroquinazoline

概要

説明

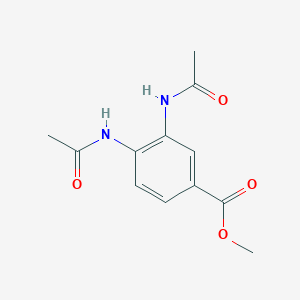

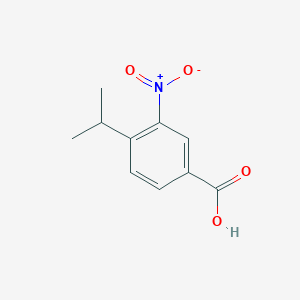

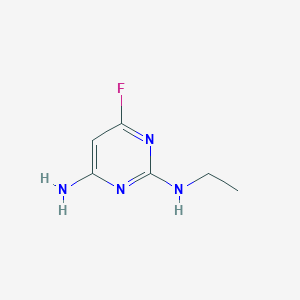

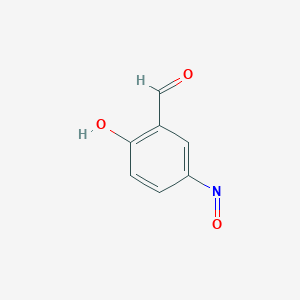

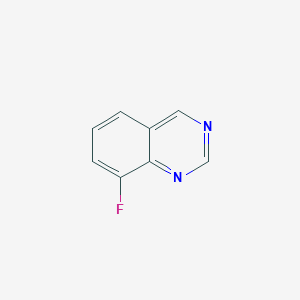

8-Fluoroquinazoline is a chemical compound with the molecular formula C8H5FN2 . It contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .

Synthesis Analysis

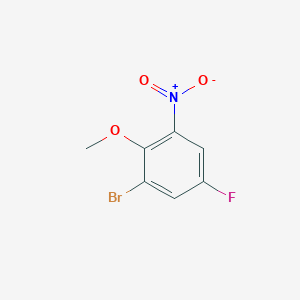

The synthesis of 8-Fluoroquinazoline derivatives has been reported in the literature . For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was synthesized and tested over Aurora A . The compound showed promising results in cytotoxicity assays performed over NCI cell lines .

Molecular Structure Analysis

8-Fluoroquinazoline has a molecular weight of 148.137 Da . It contains a total of 16 atoms, including 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Fluorine atom .

Chemical Reactions Analysis

8-Fluoroquinazoline can participate in various chemical reactions. For instance, it has been involved in Suzuki–Miyaura coupling reactions of heteroaryl polyhalides with aryl boronates .

科学的研究の応用

Aurora A Kinase Inhibition

8-Fluoroquinazoline has been used in the synthesis of compounds that act as selective inhibitors of Aurora A kinase . Aurora A kinase is a protein that plays a key role in cell division and has been implicated in cancer development. The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, for example, has shown potent inhibitory activity against this kinase .

Apoptosis Induction

The same compound mentioned above, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, also exhibits apoptosis properties . Apoptosis is a form of programmed cell death that is crucial for maintaining healthy cell populations in multicellular organisms. This property could be useful in the development of new cancer therapies.

Cytotoxicity

8-Fluoroquinazoline derivatives have been tested for cytotoxicity over NCI cell lines . Cytotoxicity is the quality of being toxic to cells. Compounds that exhibit cytotoxicity can be used in cancer treatment to kill cancer cells.

Selectivity Profile Evaluation

A kinase panel assay was conducted for compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) over 14 kinases to evaluate its selectivity profile . This helps in understanding the specificity of the compound towards different kinases, which is crucial in drug development.

Obesity and Diabetes Treatment

6-fluoroquinazolinones, which are structurally similar to 8-fluoroquinazoline, have been found effective for the treatment of obesity and diabetes . It’s possible that 8-fluoroquinazoline could have similar applications.

Neuroprotection

6-fluoroquinazolinones are also known to have neuroprotective effects . Again, this suggests a potential application for 8-fluoroquinazoline in the field of neurology.

Safety and Hazards

将来の方向性

The future directions of 8-Fluoroquinazoline research could involve the design and synthesis of new derivatives to enhance their selectivity towards specific targets . For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be a potent compound among the tested derivatives, suggesting potential for further exploration .

作用機序

Target of Action

The primary target of 8-Fluoroquinazoline is Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of the centrosomes, which are key processes in cell division .

Mode of Action

8-Fluoroquinazoline interacts with Aurora A kinase, inhibiting its activity . This interaction disrupts the normal function of the kinase, leading to alterations in cell division . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of Aurora A kinase by 8-Fluoroquinazoline affects the cell division process. This disruption can lead to cell death, particularly in cancer cells that rely on rapid and continuous cell division for growth . The downstream effects of this disruption are still being studied.

Pharmacokinetics

The pharmacokinetics of 8-Fluoroquinazoline, like other fluoroquinolones, involve absorption, distribution, metabolism, and excretion (ADME) . Fluoroquinolones are known to have favorable pharmacokinetic profiles, resulting in high serum concentrations .

Result of Action

The result of 8-Fluoroquinazoline’s action is the inhibition of cell division, which can lead to cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to stop the growth of cancer cells by disrupting their ability to divide and multiply .

特性

IUPAC Name |

8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWOSHZISJOLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617196 | |

| Record name | 8-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinazoline | |

CAS RN |

195248-86-3 | |

| Record name | 8-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。